Hirtellin A
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Overview
Description
Hirtellin A is a naturally occurring ellagitannin, a type of hydrolyzable tannin. Ellagitannins are polyphenolic compounds found in various plants, fruits, and nuts. This compound is known for its complex chemical structure and significant biological activities, including antioxidant, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hirtellin A involves the esterification of hexahydroxydiphenoic acid with a monosaccharide, typically glucose. The reaction conditions often include the use of acidic catalysts to facilitate the esterification process. The synthetic route can be complex due to the need to control the formation of multiple ester bonds and the prevention of unwanted side reactions .
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance in certain plants. extraction methods from plant sources involve solvent extraction followed by purification processes such as chromatography. The choice of solvent and purification method can significantly affect the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Hirtellin A undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into simpler polyphenolic compounds.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and chemical properties .
Scientific Research Applications
Hirtellin A has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polyphenols and their interactions with other molecules.
Biology: this compound is studied for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Research has shown its potential in anticancer therapies due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the food industry as a natural preservative due to its antimicrobial properties.
Mechanism of Action
Hirtellin A exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Anticancer Activity: This compound induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
Ellagic Acid: Another ellagitannin with similar antioxidant and anticancer properties.
Punicalagin: Found in pomegranates, it shares similar antimicrobial and antioxidant activities.
Tellimagrandin I: Known for its anti-inflammatory and antioxidant properties.
Uniqueness
Hirtellin A is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
140187-43-5 |
---|---|
Molecular Formula |
C82H58O52 |
Molecular Weight |
1875.3 g/mol |
IUPAC Name |
[(10R,11S,12R,13S,15R)-3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[5-[[(10R,11S,12R,13S,15R)-3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C82H58O52/c83-28-1-18(2-29(84)49(28)97)71(112)129-67-65-43(16-122-76(117)23-11-37(92)54(102)59(107)45(23)47-25(78(119)127-65)13-39(94)56(104)61(47)109)125-81(69(67)131-73(114)20-5-32(87)51(99)33(88)6-20)134-75(116)22-9-36(91)53(101)42(10-22)124-64-27(15-41(96)58(106)63(64)111)80(121)132-70-68(130-72(113)19-3-30(85)50(98)31(86)4-19)66-44(126-82(70)133-74(115)21-7-34(89)52(100)35(90)8-21)17-123-77(118)24-12-38(93)55(103)60(108)46(24)48-26(79(120)128-66)14-40(95)57(105)62(48)110/h1-15,43-44,65-70,81-111H,16-17H2/t43-,44-,65-,66-,67+,68+,69-,70-,81+,82+/m1/s1 |
InChI Key |
SIJLXAXQJVALLA-YLVKXZTISA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)OC4=C(C(=C(C=C4C(=O)O[C@@H]5[C@H]([C@H]6[C@@H](COC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O6)O)O)O)O)O)O)O[C@H]5OC(=O)C9=CC(=C(C(=C9)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |
Canonical SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)OC4=C(C(=C(C=C4C(=O)OC5C(C6C(COC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O6)O)O)O)O)O)O)OC5OC(=O)C9=CC(=C(C(=C9)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |
Origin of Product |
United States |
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